N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a piperidinyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate precursor.
Introduction of the Methoxy Group: The methoxy group is added via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Trifluoromethylbenzamide: The trifluoromethyl group is introduced through a reaction involving trifluoromethylbenzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the methoxy and piperidinyl groups contribute to its biological activity.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-12-13(9-10-16(17)25-11-5-4-8-18(25)26)24-19(27)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMISVIHEQRYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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